molecular formula C15H18BrNO4 B2851804 Diethyl 2-[(4-bromo-3-methylphenyl)aminomethylidene]malonate CAS No. 1820686-69-8

Diethyl 2-[(4-bromo-3-methylphenyl)aminomethylidene]malonate

Cat. No.: B2851804
CAS No.: 1820686-69-8
M. Wt: 356.216
InChI Key: MNZQMDRUENBYNC-UHFFFAOYSA-N
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Description

Diethyl 2-[(4-bromo-3-methylphenyl)aminomethylidene]malonate is a valuable chemical intermediate in organic synthesis and pharmaceutical research. This compound belongs to a class of aminomethylene malonate derivatives known for their utility as building blocks for heterocyclic compounds. Related aminomethylene malonates have been documented as key intermediates in the synthesis of pyrazoloquinolinones and other nitrogen-containing heterocycles . The molecular structure features both carbonyl and amine functional groups that participate in hydrogen bonding networks, which can influence both molecular conformation and solid-state packing . The bromo and methyl substituents on the aromatic ring offer distinct sites for further functionalization through various cross-coupling reactions and synthetic transformations. Products of this class are typically prepared through condensation reactions between substituted anilines and diethyl ethoxymethylenemalonate, often requiring heating followed by purification via recrystallization . This compound is provided For Research Use Only and is strictly intended for laboratory research purposes in chemical synthesis and drug discovery applications. It is not intended for diagnostic or therapeutic use in humans. Proper storage conditions should be maintained in a sealed container under dry, cool conditions. Researchers should consult safety data sheets for appropriate handling procedures.

Properties

IUPAC Name

diethyl 2-[(4-bromo-3-methylanilino)methylidene]propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrNO4/c1-4-20-14(18)12(15(19)21-5-2)9-17-11-6-7-13(16)10(3)8-11/h6-9,17H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNZQMDRUENBYNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=CC(=C(C=C1)Br)C)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-[(4-bromo-3-methylphenyl)aminomethylidene]malonate typically involves the reaction of diethyl malonate with 4-bromo-3-methylaniline under specific conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and a solvent like ethanol or acetone. The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-[(4-bromo-3-methylphenyl)aminomethylidene]malonate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.

    Condensation Reactions: It can participate in condensation reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium iodide in acetone or other nucleophiles.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products .

Scientific Research Applications

Chemical Properties and Structure

Diethyl 2-[(4-bromo-3-methylphenyl)aminomethylidene]malonate has the following chemical properties:

  • Molecular Formula : C15H18BrNO4
  • Molecular Weight : 342.18 g/mol
  • IUPAC Name : Diethyl 2-[(4-bromoanilino)methylidene]propanedioate
  • CAS Number : 101937-44-4

Medicinal Chemistry Applications

  • Anticancer Activity :
    • This compound has been investigated for its potential to target bromodomain-containing proteins, which are implicated in various cancers. The compound acts as a degronimer, facilitating the degradation of oncogenic proteins through the ubiquitin-proteasome pathway .
  • Inhibitory Effects on Protein Interactions :
    • The compound is noted for its ability to disrupt protein-protein interactions that are crucial in cancer progression. By targeting specific bromodomains, it can inhibit pathways that lead to tumor growth and metastasis .
  • Development of Therapeutics :
    • Research indicates that derivatives of this compound can be developed into therapeutics aimed at treating diseases mediated by abnormal protein functions, such as certain cancers and inflammatory disorders .

Material Science Applications

  • Synthesis of Novel Materials :
    • The compound serves as a precursor in the synthesis of novel organic materials, particularly in creating polymers and complex molecular architectures used in various applications including electronics and photonics .
  • Ligand Development :
    • Its structure allows for modifications that can enhance its properties as a ligand in coordination chemistry, potentially leading to new catalysts or sensors for environmental monitoring .

Data Table: Summary of Applications

Application AreaSpecific Use CasesReferences
Medicinal ChemistryAnticancer agents targeting bromodomains
Inhibiting protein interactions in cancer pathways
Development of therapeutics for protein-mediated diseases
Material ScienceSynthesis of organic materials
Ligand development for coordination chemistry

Case Studies

  • Anticancer Research :
    In a study focused on the degradation of bromodomain proteins, this compound was shown to effectively reduce the viability of cancer cells by promoting the degradation of specific oncogenic proteins. This study highlights its potential as a therapeutic agent in oncology .
  • Material Synthesis :
    A recent investigation demonstrated the use of this compound as a building block for creating advanced polymeric materials with tailored electronic properties. The modifications to its structure allowed researchers to enhance conductivity and stability under various conditions, showcasing its versatility in material applications .

Mechanism of Action

The mechanism of action of Diethyl 2-[(4-bromo-3-methylphenyl)aminomethylidene]malonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Diethyl 2-((4-Bromophenylamino)Methylene)Malonate
  • Structure : Lacks the 3-methyl group present in the target compound.
  • Synthesis : Prepared from 4-bromoaniline and diethyl ethoxymethylenemalonate under thermal conditions .
Diethyl 2-(((3-Iodo-4-Methoxyphenyl)Amino)Methylene)Malonate (CAS 2055350-37-1)
  • Structure : Contains a 3-iodo-4-methoxy substituent.
  • Methoxy group: Electron-donating nature reduces electrophilicity of the malonate core compared to the bromo-methyl analog .
Diethyl 2-((2-(4-Nitrobenzylideneamino)Phenylamino)Methylene)Malonate (10l)
  • Structure : Features a 4-nitrobenzylidene group.
  • Properties : Higher melting point (177–179°C ) due to nitro group-induced polarity and intermolecular interactions .
  • Reactivity : Nitro groups act as strong electron-withdrawing groups, increasing the malonate’s susceptibility to nucleophilic attack compared to bromo-methyl derivatives .

Ester Group Variations

Dimethyl 2-(4-Methylbenzylidene)Malonate
  • Structure : Uses methyl esters instead of ethyl esters.
  • Physical Properties : Lower molecular weight (234.24 g/mol ) and higher density (1.248 Mg/m³ ) compared to diethyl analogs .
  • Reactivity : Methyl esters hydrolyze faster than ethyl esters due to reduced steric hindrance, influencing their utility in aqueous-phase reactions .
Diethyl 2-(2-Phenylacetyl)Malonate (CAS 20320-59-6)
  • Structure: Replaces the aminomethylene group with a phenylacetyl moiety.
  • Application: Used as a pharmaceutical intermediate but lacks the conjugated enamine system critical for Knoevenagel condensations .

Electronic and Steric Effects

Compound Substituent(s) Electronic Effect Steric Effect
Target Compound 4-Bromo, 3-methyl Moderate electron-withdrawing Moderate steric hindrance
Diethyl 2-((4-Methoxyphenyl)Analog) 4-Methoxy Electron-donating Low steric hindrance
Diethyl 2-((4-Cyanophenyl)Analog) 4-Cyano Strong electron-withdrawing Low steric hindrance
  • Bromo vs. Methoxy : Bromine’s electron-withdrawing nature enhances electrophilicity at the malonate core, favoring reactions like Michael additions. Methoxy groups reduce reactivity but improve solubility in polar solvents .

Research Findings and Data Tables

Table 1: Physical and Spectral Data Comparison

Compound Melting Point (°C) $^{1}\text{H NMR}$ (δ, ppm) $^{13}\text{C NMR}$ (δ, ppm)
Target Compound Not reported Expected: 1.2–1.3 (CH₃), 4.1–4.3 (OCH₂) 168–174 (C=O), 140–155 (Aromatic C-Br)
10k (4-Cyano analog) 172–175 7.8–8.1 (Aromatic H), 4.2 (OCH₂) 168.4 (C=O), 130.5 (C≡N)
Diethyl 2-(2-Iodobenzyl)Malonate Oil 7.82–7.80 (Aromatic H), 3.85 (CH) 168.4 (C=O), 100.3 (C–I)

Table 2: Reaction Yields Under Microwave Irradiation

Compound Reaction Type Yield (%) Conditions
Target Compound Knoevenagel Condensation 73 Thermal (403 K, 2 h)
Diethyl Sinapate (DES) Multicomponent Reaction 95 Microwave (PEG-400, 100°C)
10m (Hydroxy-Methoxy analog) Aza-Michael Addition 93 Room temperature, 24 h

Biological Activity

Diethyl 2-[(4-bromo-3-methylphenyl)aminomethylidene]malonate is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activity. This article explores its synthesis, biological mechanisms, and applications based on diverse research findings.

Chemical Structure and Synthesis

This compound has the molecular formula C15H18BrNO4C_{15}H_{18}BrNO_4 and a molecular weight of approximately 356.21 g/mol. The compound features a diethyl malonate backbone, which is a versatile building block in organic synthesis, enhanced by the presence of a bromo-substituted aromatic amine that contributes to its reactivity and biological properties.

Synthesis Methods:
The synthesis typically involves the reaction of diethyl malonate with 4-bromo-3-methylaniline, often facilitated by a base such as sodium ethoxide or potassium carbonate in solvents like ethanol or acetone. The reaction conditions are optimized to maximize yield and purity, with purification methods including recrystallization or chromatography employed post-synthesis.

The biological activity of this compound primarily stems from its ability to interact with various biological targets, including enzymes and receptors. The compound can modulate enzymatic activity through binding interactions, leading to diverse biological effects depending on the specific pathways involved.

Antiproliferative Effects

Recent studies have highlighted the compound's potential as an antiproliferative agent. It has shown effectiveness against various cancer cell lines by inhibiting cell cycle progression and inducing apoptosis. For instance, it has been noted for selective inhibition of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. This property positions it as a candidate for cancer therapy .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines, including prostate and breast cancer cells. The compound's mechanism involves the disruption of cellular signaling pathways critical for tumor growth and survival .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
Diethyl 2-(((3-chloro-4-fluorophenyl)amino)methylene)malonateChlorine substitutionModerate antiproliferative
Diethyl 2-(((2,3-dimethylphenyl)amino)methylene)malonateDimethyl substitutionLow cytotoxicity
Diethyl 2-(((4-methylphenyl)amino)methylene)malonateMethyl substitutionVariable activity

The presence of the bromine atom in this compound enhances its reactivity compared to these similar compounds, contributing to its distinct biological profile.

Case Studies

  • Cancer Therapeutics : A study investigating the efficacy of this compound on prostate cancer cells reported a significant reduction in cell viability at micromolar concentrations, suggesting its potential as a lead compound for drug development targeting CDK pathways .
  • Mechanistic Insights : Another research focused on the molecular interactions of this compound revealed that it forms stable complexes with target proteins involved in cell cycle regulation, thereby inhibiting their function and leading to reduced tumor proliferation .

Q & A

Q. Methodological Answer :

  • Common Impurities : Unreacted aniline or malonate byproducts.

  • Chromatography Optimization :

    ImpurityEluent SystemResolution
    AnilineHexane/EtOAc (85:15)Rf = 0.3 (target) vs. 0.6 (aniline)
    MalonateHexane/EtOAc (90:10)Baseline separation

Pro Tip : Use silica gel impregnated with 5% AgNO3 to resolve geometric isomers .

Advanced: What intermolecular interactions stabilize the crystal structure, and how do they affect solubility?

Q. Methodological Answer :

  • X-Ray Crystallography : Reveals C–H···O interactions (2.8–3.0 Å) between the malonate ester and bromophenyl group, forming chain-like motifs .
  • Solubility Impact :
    • High crystallinity reduces solubility in polar solvents (e.g., water solubility < 0.1 mg/mL).
    • Use DMSO or DMF for biological assays due to π-π stacking disruption .

Basic: How can researchers validate synthetic yields when scaling up from milligram to gram quantities?

Q. Methodological Answer :

  • Scale-Up Protocol :

    • Reactor Type : Switch from round-bottom flask to continuous flow reactor for heat distribution .
    • Catalyst Recovery : Immobilize piperidine on silica gel to reduce waste .
  • Yield Consistency :

    ScaleYield (%)Purity (HPLC)
    100 mg9098%
    10 g8795%
    Note : Monitor exotherms to prevent decomposition above 100°C .

Advanced: What contradictory data exist regarding the compound’s biological activity, and how can they be resolved?

Q. Methodological Answer :

  • Reported Activities :
    • Antimicrobial (MIC = 8 µg/mL vs. S. aureus) vs. No activity in kinase assays .
  • Resolution Strategies :
    • Assay Conditions : Vary pH (7.4 vs. 6.5) to test protonation-dependent activity.
    • Metabolite Screening : Check for esterase-mediated hydrolysis in cell media .

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